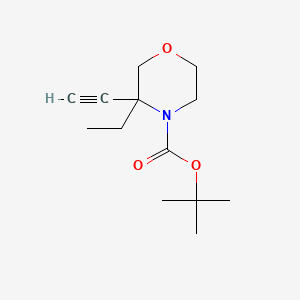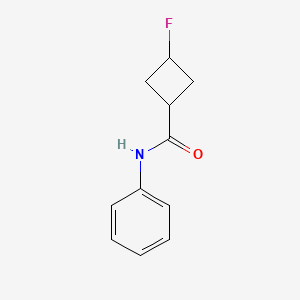
2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.2 g/mol. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and an acetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-4-oxo-1,4-dihydropyridine with chloroacetic acid under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
Industrial production of 2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols or amines are used in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Alcohol derivatives with reduced keto groups.
Substitution: Esters or amides formed from the acetic acid moiety.
Applications De Recherche Scientifique
2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Hydroxy-2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid: This compound has a hydroxyl group instead of a methyl group, leading to different chemical properties and reactivity.
(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid: This compound contains a boronic acid moiety, which imparts unique reactivity and applications.
Uniqueness
2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the acetic acid moiety.
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
2-(2-methyl-4-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c1-6-4-7(10)2-3-9(6)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |
Clé InChI |
UTELSPRQTQBKAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C=CN1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



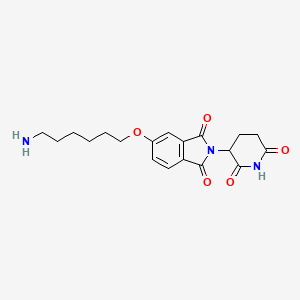

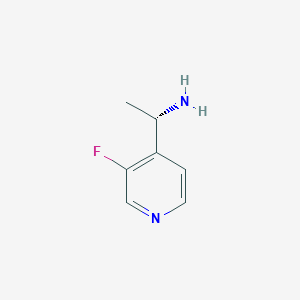
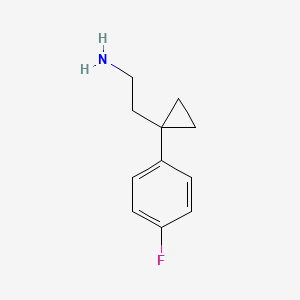
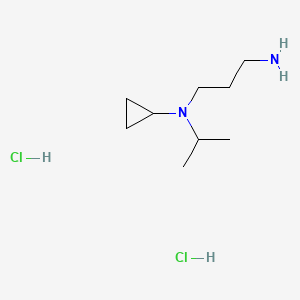
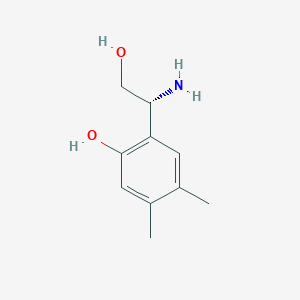
![3-isocyanato-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15317326.png)
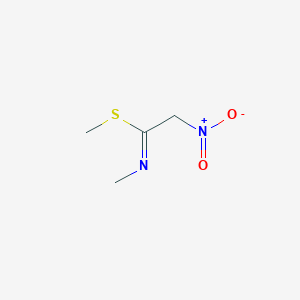
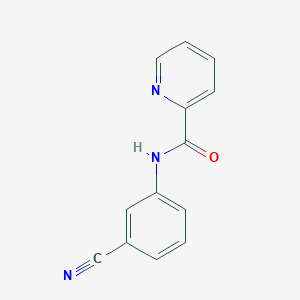
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15317352.png)

